molecular formula C8H12N2O2 B1337411 ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate CAS No. 68809-65-4

ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Cat. No. B1337411
CAS RN: 68809-65-4
M. Wt: 168.19 g/mol
InChI Key: HIQXUZYXOVSBRY-UHFFFAOYSA-N
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Description

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. This compound is a specific derivative with a carboxylate group at the third position and methyl groups at the first and fourth positions of the pyrazole ring.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. For instance, the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation has been reported to yield ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and in good yields . Another method involves the direct synthesis of substituted pyrazoles through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies have been used to confirm the 3D molecular structure of these compounds . Additionally, quantum chemical calculations using density functional theory (DFT) have been employed to evaluate the molecular structure, spectroscopic properties, and various interactions within the molecule .

Chemical Reactions Analysis

This compound derivatives can undergo a range of chemical reactions. For example, they can react with acetic anhydride to give acetylated products, with the acetylation occurring mainly on the nitrogen atoms in the ring . They can also undergo cyclocondensation with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridine derivatives . Furthermore, reactions with hydrazines can lead to the formation of regioisomeric pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied extensively. These compounds exhibit good optical properties and thermal stability . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations have provided insights into the thermodynamic parameters, vibrational analysis, and the nature of various intra- and intermolecular interactions . Additionally, the antioxidant properties of these compounds have been evaluated in vitro, demonstrating their potential for biological applications .

Scientific Research Applications

Pyrazole Derivative Synthesis and Intermediates

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate and its derivatives are pivotal in synthesizing various pyrazole compounds. The synthesis involves reactions with hydrazines and other intermediates, leading to regioisomeric 3- and 5-substituted pyrazoles. These reactions are essential for creating a diverse range of pyrazole compounds with different substituents, showcasing the compound's versatility as a precursor or intermediate in synthetic organic chemistry (Mikhed’kina et al., 2009).

Quantum Chemical Calculation and Spectroscopic Analysis

The compound has been a subject of detailed quantum chemical calculations and spectroscopic analysis, aiming to understand its structural, electronic, and reactive properties. These studies provide insights into the molecule's behavior in various chemical reactions and its potential application in developing new materials with desirable properties (Singh et al., 2014).

Development of Antimicrobial and Anticancer Agents

This compound is used as a starting material to synthesize compounds with significant antimicrobial and anticancer activities. The creation of novel pyrazole derivatives with different moieties contributes to expanding the range of potential therapeutic agents, offering hope for treating various bacterial infections and cancer types (Hafez et al., 2016).

N-Fused Heterocycle Synthesis

The compound's utility extends to the synthesis of new N-fused heterocycle products. These heterocycles are crucial in medicinal chemistry, as they form the core of many pharmaceuticals and biological molecules. The ability to create such structures efficiently opens the door to novel drug development and a deeper understanding of biological processes (Ghaedi et al., 2015).

Crystal Structure Analysis

Determining the crystal structure of this compound derivatives is essential for understanding the compound's physical and chemical properties. The crystal structure analysis provides insights into molecular interactions, packing, and stability, which are crucial for designing materials with specific properties (Minga, 2005).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 1,4-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-10(3)9-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQXUZYXOVSBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444281
Record name ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68809-65-4
Record name 1H-Pyrazole-3-carboxylic acid, 1,4-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68809-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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